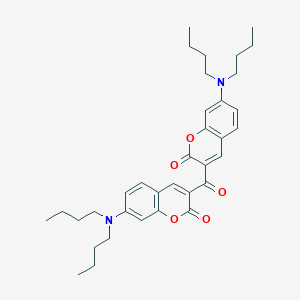

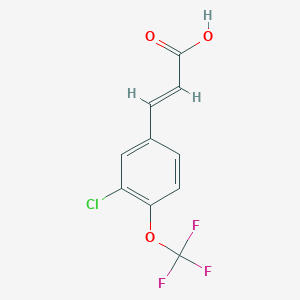

3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one)

概要

説明

Synthesis Analysis

The synthesis of chromene derivatives has been a subject of interest due to their potential biological activities. In the first paper, coordination compounds of 3-(2-hydroxybenzoyl)-2H-chromen-2-one were synthesized using Cu(II), Co(II), and Zn(II) salts in a basic medium. The reaction was carried out in a 1:1 molar ratio, leading to the formation of complexes where 3-(2-hydroxybenzoyl)-2H-chromen-2-one acted as a mono ligand, coordinating through the two carbonyl moieties . Another study focused on the crystal structure of a 3-substituted chromen-2-one, specifically 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, which was determined to crystallize in the monoclinic crystal system . A catalyst-free multicomponent domino sequence was employed in the third paper to synthesize a library of (E)-3-(2-arylcarbonyl-3-(arylamino)allyl)-4H-chromen-4-ones. This method generated C–C and C–N bonds through a sequence of reactions, including a Michael-type addition-elimination reaction, a nucleophilic attack, and a final deoxygenation . Lastly, the synthesis of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles was achieved in aqueous media using triethylbenzylammonium chloride as a catalyst, highlighting an environmentally friendly approach with good yields .

Molecular Structure Analysis

The molecular structure of chromene derivatives is crucial for their biological activity. The second paper provides detailed crystallographic data for a 3-substituted chromen-2-one, revealing p-p stacking of aromatic residues and the formation of linear chains along the crystallographic c-axis . This structural information is essential for understanding the compound's interactions at the molecular level.

Chemical Reactions Analysis

The chemical reactivity of chromene derivatives is influenced by their molecular structure. The domino reactions described in the third paper illustrate the chromene's ability to undergo multiple reaction steps, including addition-elimination and nucleophilic attack, leading to the formation of complex structures with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as their electrochemical behavior, are important for their potential applications. The first paper reports on the electrochemical properties of the synthesized coordination compounds, determined by cyclic voltammetry. These compounds also exhibited good antimicrobial and antioxidant activities, which are significant for their potential use as drugs. The drug-likeness and ADME properties of these compounds were calculated, providing insight into their pharmacokinetic profiles .

科学的研究の応用

Molecular Docking and Spectroscopic Analyses : A related compound, 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one, has been characterized using various spectroscopic techniques and molecular docking. This includes FT-IR, Laser-Raman, NMR, and UV-Vis spectroscopy. The study focuses on molecular geometric structure, Hirshfeld surface, HOMO-LUMO, MEP, and non-linear optical properties. It also explores molecular docking with interleukin-6, highlighting its potential in biochemical applications (Sert et al., 2018).

Synthesis and Characterization : Another study reports on the synthesis of 3,3'-(4-arylpyridine-2,6-diyl)bis(2H-chromen-2-one) derivatives through a one-pot, three-component reaction. This process is noted for its efficiency in terms of reaction time, yields, and energy consumption, indicating the compound's utility in chemical synthesis (Zhou et al., 2013).

Crystal Structure Analysis : The crystal structure of imperatorin, a similar compound (9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one), has been studied, with a focus on the different conformations of its 3-methylbutyl group. This research provides insights into the structural aspects of such compounds (Atta-ur-rahman et al., 2004).

Green Chemistry Applications : The use of 3-acetyl-2H-chromen-2-one in a one-pot reaction with heterylthiols and phenylthioureas demonstrates the compound's potential in green chemistry. The study highlights mild reaction conditions and environmental friendliness, emphasizing the compound's role in sustainable chemical practices (Srikrishna & Dubey, 2017).

Photochromic and Redox Properties : A study on 2H-pyrano[3,2-c]chromen-5-one derivatives, closely related to the compound , explores their photochromic and redox properties. This suggests potential applications in materials science, particularly in areas requiring light-responsive materials (Huang et al., 2007).

Synthesis of Pyridine Derivatives : Another research focuses on synthesizing novel pyridine derivatives derived from N-substituted coumarin, which is structurally related to 3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one). This study underscores the compound's role in creating new chemical entities, potentially useful in various industrial applications (Ibraheem et al., 2021).

作用機序

Target of Action

Similar compounds such as 7-(diethylamino)coumarin-3-carbonyl azide have been used for labeling proteins and other carbonyl-containing molecules .

Mode of Action

It has been suggested that it exhibits antioxidant activity, comparable to standard ascorbic acid . It interacts with DNA, as evidenced by UV-Visible and fluorescence spectral variations indicating complex formation .

Biochemical Pathways

It has been shown to exhibit antioxidant activity, suggesting it may interact with pathways involving reactive oxygen species .

Pharmacokinetics

Its interaction with dna suggests it may be absorbed and distributed to cells where it can interact with genetic material .

Result of Action

Its antioxidant activity suggests it may protect cells from oxidative damage .

Action Environment

Like many chemical compounds, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

将来の方向性

The use of “3,3’-carbonylbis(7-(dibutylamino)-2H-chromen-2-one)” as a photosensitizer in 3D printing represents a promising direction for the field . This approach provides a viable solution towards efficient additive manufacturing by controlling the photoreaction of photosensitizers during photopolymerization .

特性

IUPAC Name |

7-(dibutylamino)-3-[7-(dibutylamino)-2-oxochromene-3-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N2O5/c1-5-9-17-36(18-10-6-2)27-15-13-25-21-29(34(39)41-31(25)23-27)33(38)30-22-26-14-16-28(24-32(26)42-35(30)40)37(19-11-7-3)20-12-8-4/h13-16,21-24H,5-12,17-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNRIKGRQSBQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)N(CCCC)CCCC)OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3034484.png)

![3-[(dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B3034502.png)